N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the 1,2,4-triazole acetamide class, characterized by a bromophenyl group at the N-terminus, a furan-2-yl substituent at the 5-position of the triazole ring, and a propenyl (allyl) group at the 4-position. Its structure combines electron-rich (furan) and electron-deficient (bromophenyl) moieties, which may influence biological activity and physicochemical properties.
Properties
Molecular Formula |
C17H15BrN4O2S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-2-9-22-16(14-8-5-10-24-14)20-21-17(22)25-11-15(23)19-13-7-4-3-6-12(13)18/h2-8,10H,1,9,11H2,(H,19,23) |
InChI Key |
FSBGOMFFLHZTKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
Structural Features and Potential Mechanisms
The compound contains several key structural features that may contribute to its biological activity:
- Triazole ring: Known for various biological activities, including anti-inflammatory and antimicrobial properties .
- Furan ring: Often associated with antioxidant and antimicrobial activities.
- Bromophenyl group: May enhance the compound's ability to interact with specific biological targets.
- Sulfanyl acetamide group: Potentially contributes to the compound's ability to form hydrogen bonds with target molecules.
These structural elements suggest that the compound may interact with various biological targets, such as enzymes or receptors, modulating their activity.
Potential Biological Activities
Based on structurally similar compounds, N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit the following biological activities:
- Anti-inflammatory properties
- Antimicrobial effects
- Enzyme inhibition
- Receptor modulation
Anti-inflammatory Activity
Compounds with similar structural features have shown promising anti-inflammatory activities. For instance, some 1,5-diarylpyrazole derivatives have demonstrated dual inhibition of COX-2 and sEH enzymes, which are involved in inflammatory processes .
Table 1: Comparison of anti-inflammatory activities of structurally similar compounds
| Compound | COX-2 IC50 (μM) | sEH IC50 (nM) |
|---|---|---|
| 14a | 1.85 | 0.55 |
| 14b | 1.24 | 0.40 |
These results suggest that this compound may also possess anti-inflammatory properties, potentially through similar mechanisms.
Antimicrobial Activity
Triazole-containing compounds have shown antimicrobial activities against various pathogens. For example, some pyridophenanthridine derivatives with triazole moieties have demonstrated antibacterial properties .
Table 2: Antibacterial activity of structurally related compounds
| Compound | MIC against E. coli (μM) | MIC against S. agalactiae (μM) |
|---|---|---|
| 94b | 50 | 75 |
| 97a | - | 100 |
While these results are for different compounds, they suggest that this compound may potentially exhibit antimicrobial activities, particularly against Gram-positive bacteria.
Enzyme Inhibition
The compound's structure suggests it may interact with various enzymes. Some similar compounds have shown inhibitory effects on kinases, such as p38α/MAPK14 .
Table 3: Enzyme inhibition by a structurally related compound
| Compound | p38α/MAPK14 IC50 (nM) | TNF-α production IC50 (nM) |
|---|---|---|
| 12 | 22 | 58 |
These results indicate that this compound may potentially inhibit certain kinases or other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the triazole ring, aryl groups, and alkyl/allyl chains. These modifications impact melting points, solubility, and synthetic yields.
Table 1: Physicochemical Properties of Selected Analogs
- Key Observations :
Anti-Exudative Activity
Derivatives with furan-2-yl and bromophenyl groups exhibit notable anti-exudative effects. For example:
Preparation Methods
Core Structural Components
The target molecule comprises four primary units:
-
N-(2-bromophenyl)acetamide backbone
-
1,2,4-Triazole ring substituted at positions 3 (sulfanyl), 4 (prop-2-en-1-yl), and 5 (furan-2-yl)
-
Sulfanyl bridge linking the acetamide and triazole moieties
Retrosynthetically, the molecule dissects into:
-
N-(2-bromophenyl)acetamide
-
5-(Furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Synthesis of 5-(Furan-2-yl)-4-(Prop-2-en-1-yl)-4H-1,2,4-Triazole-3-thiol
Triazole Ring Formation
The 1,2,4-triazole core is synthesized via cyclocondensation of thiosemicarbazides or 1,3-dipolar cycloaddition. A validated approach involves:
Step 1 : Reacting furan-2-carbohydrazide with allyl isothiocyanate in ethanol under reflux (12 h) to form N-allyl-N'-(furan-2-carbonyl)hydrazine-1-carbothioamide.
Step 2 : Intramolecular cyclization using KOH in DMF at 80°C for 6 h yields the triazole-3-thiol.
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12 h | 78% |
| Cyclization | KOH/DMF, 80°C, 6 h | 85% |
Functionalization with Prop-2-en-1-yl
The prop-2-en-1-yl group is introduced via alkylation of the triazole nitrogen. Optimized conditions use allyl bromide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 60°C for 4 h, achieving 90% regioselectivity for the N4-substituted product.
Synthesis of N-(2-Bromophenyl)Acetamide
Bromination and Acetylation
A two-step sequence starting from acetanilide:
-
Bromination : Treat acetanilide with Br₂ (1.1 eq) in glacial acetic acid at 0°C, yielding N-(4-bromophenyl)acetamide.
-
Directed Ortho-Bromination : Use NBS (1.05 eq) and LiHMDS (1.1 eq) in THF at −78°C to install the 2-bromo substituent.
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | Br₂/AcOH | 0°C → RT | 92% |
| Ortho-Bromination | NBS/LiHMDS | −78°C | 68% |
Coupling via Sulfanyl Bridge Formation
Nucleophilic Substitution
The triazole-3-thiol (1 eq) reacts with N-(2-bromophenyl)-2-bromoacetamide (1.05 eq) in DMF using K₂CO₃ (2 eq) as base. Optimal conditions (60°C, 8 h) afford the target compound in 82% yield.
Mechanism : Deprotonation of the thiol generates a thiolate ion, which displaces bromide from the α-carbon of the acetamide.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Time | 8 h |
| Yield | 82% |
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with >99% HPLC purity.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.58–7.12 (m, 4H, Ar-H), 6.78–6.32 (m, 3H, furan-H), 5.95 (m, 1H, CH₂=CH), 5.32 (s, 2H, SCH₂), 4.89 (d, 2H, NCH₂), 2.34 (s, 3H, CH₃).
-
HRMS : m/z calcd. for C₁₈H₁₇BrN₄O₂S [M+H]⁺: 433.03; found: 433.04.
Challenges and Optimization Opportunities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology :
- Step 1 : Alkylation of thiol intermediates (e.g., 5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol) with α-chloroacetamide derivatives under alkaline conditions (e.g., NaOH in ethanol) .
- Step 2 : Control reaction temperature (60–80°C) and solvent choice (DMF or ethanol) to optimize yield and minimize side reactions .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize from ethanol for high purity (>95%) .
- Key Considerations : Monitor reaction progress via TLC and adjust pH to avoid decomposition of the allyl group .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR for functional group confirmation (e.g., furan protons at δ 6.3–7.4 ppm, allyl protons at δ 5.1–5.8 ppm) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 481.365) .
- Elemental Analysis : Confirm C, H, N, S, and Br content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prepare ligand files with Open Babel and receptor PDB structures (e.g., 5KIR) .
- Binding Affinity Analysis : Compare docking scores (ΔG values) with known inhibitors (e.g., diclofenac sodium for anti-exudative activity) .
- Validation : Correlate computational predictions with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .
Q. What strategies resolve contradictions in biological activity data across structurally similar triazole derivatives?
- Approaches :
- SAR Studies : Systematically vary substituents (e.g., bromophenyl vs. chlorophenyl) and measure activity changes. For example, anti-exudative activity increases with electron-withdrawing groups (e.g., -Br) at the phenyl ring .
- Meta-Analysis : Aggregate data from analogs (e.g., ) to identify trends in potency or selectivity.
- In Vitro/In Vivo Correlation : Validate discrepancies using rodent models (e.g., formalin-induced edema) .
Q. What factors influence regioselectivity during triazole ring functionalization?
- Key Factors :
- Steric Effects : Bulky groups (e.g., allyl) favor substitution at the less hindered N1 position .
- Electronic Effects : Electron-donating groups (e.g., furan) direct electrophilic attacks to specific ring positions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates, improving regiocontrol .
Notes
- Contradictions : Varied anti-exudative activities in analogs ( vs. 16) may stem from differences in substituent electronic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
